molecular formula C22H22ClNO3S2 B333091 propyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B333091
M. Wt: 448 g/mol
InChI Key: JTHBIGPIJAUMNX-UHFFFAOYSA-N
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Description

Propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

Propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core with a cyclohepta[b]thiophene moiety sets it apart from other thiophene derivatives, potentially offering novel therapeutic and industrial applications .

Properties

Molecular Formula

C22H22ClNO3S2

Molecular Weight

448 g/mol

IUPAC Name

propyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H22ClNO3S2/c1-2-12-27-22(26)17-13-8-4-3-5-10-15(13)29-21(17)24-20(25)19-18(23)14-9-6-7-11-16(14)28-19/h6-7,9,11H,2-5,8,10,12H2,1H3,(H,24,25)

InChI Key

JTHBIGPIJAUMNX-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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